molecular formula C6H13NO2 B13631488 4-(Methoxymethyl)pyrrolidin-3-ol

4-(Methoxymethyl)pyrrolidin-3-ol

Cat. No.: B13631488
M. Wt: 131.17 g/mol
InChI Key: IVZZRRHEXBJLFL-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are widely used in medicinal chemistry due to their versatile biological activities and their ability to serve as scaffolds for drug development . The presence of a methoxymethyl group and a hydroxyl group on the pyrrolidine ring makes this compound an interesting compound for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction. In this method, a dipolarophile such as (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam is reacted with an achiral ylide precursor, N-(benzyl)-N-methoxymethylamine, under specific reaction conditions to yield the desired product . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like column chromatography can be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the methoxymethyl group or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydride (NaH) and organolithium reagents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may result in the formation of a fully saturated pyrrolidine ring.

Scientific Research Applications

4-(Methoxymethyl)pyrrolidin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The methoxymethyl and hydroxyl groups play a crucial role in binding to the active sites of enzymes, thereby modulating their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

4-(Methoxymethyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

    4-(Hydroxymethyl)pyrrolidin-3-ol: This compound lacks the methoxymethyl group but has similar biological activities.

    4-(Methyl)pyrrolidin-3-ol: This compound has a methyl group instead of a methoxymethyl group, which may affect its reactivity and biological properties.

    Pyrrolidin-3-ol: The simplest form of the compound, lacking any substituents on the pyrrolidine ring.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

4-(methoxymethyl)pyrrolidin-3-ol

InChI

InChI=1S/C6H13NO2/c1-9-4-5-2-7-3-6(5)8/h5-8H,2-4H2,1H3

InChI Key

IVZZRRHEXBJLFL-UHFFFAOYSA-N

Canonical SMILES

COCC1CNCC1O

Origin of Product

United States

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